N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, reveals efforts to improve metabolic stability through the investigation of various 6,5-heterocycles. These efforts aim at reducing or eliminating metabolic deacetylation, a common issue in drug development, thereby enhancing the drug's efficacy and stability (Stec et al., 2011).
Synthesis and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including the synthesis and evaluation of compounds like KX2-391 (a selective Src kinase inhibitor), underscores the critical role of structural modifications in enhancing anticancer activities. These modifications provide insights into the structure-activity relationship, guiding the development of more effective anticancer agents (Fallah-Tafti et al., 2011).
Novel Synthesis Methods
The synthesis of functionally substituted 1,2-benzisoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. These methodologies offer new avenues for developing compounds with varied biological activities (Khodot & Rakitin, 2022).
Antitumor Activity of Benzothiazole Derivatives
The creation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and their screening for antitumor activity represents a significant step in identifying new therapeutic agents. These compounds, tested against a variety of human tumor cell lines, highlight the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Isoxazole Compounds and Antitumor Activities
The synthesis of novel isoxazole compounds and their evaluation for antitumor activities indicate the promising role of these compounds in developing new anticancer therapies. Research into such molecules can lead to the discovery of compounds with significant therapeutic potential (Hao-fei, 2011).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUXDIMBEFEWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.